molecular formula C7H4N2O5S2 B8047509 6-Nitro-1,3-benzothiazole-2-sulfonic acid

6-Nitro-1,3-benzothiazole-2-sulfonic acid

Cat. No.: B8047509
M. Wt: 260.3 g/mol
InChI Key: PDTRWPMOBLLQOH-UHFFFAOYSA-N
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Description

6-Nitro-1,3-benzothiazole-2-sulfonic acid is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitro group at the 6th position and a sulfonic acid group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and industrial applications .

Preparation Methods

The synthesis of 6-Nitro-1,3-benzothiazole-2-sulfonic acid typically involves the nitration of 1,3-benzothiazole-2-sulfonic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product .

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

6-Nitro-1,3-benzothiazole-2-sulfonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles for substitution reactions. Major products formed from these reactions include 6-amino-1,3-benzothiazole-2-sulfonic acid and other substituted benzothiazole derivatives .

Scientific Research Applications

6-Nitro-1,3-benzothiazole-2-sulfonic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other benzothiazole derivatives, which have applications in organic synthesis and materials science.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Benzothiazole derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-benzothiazole-2-sulfonic acid and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules. The benzothiazole ring structure allows for interactions with enzymes, receptors, and other proteins, contributing to the compound’s biological activity .

Comparison with Similar Compounds

6-Nitro-1,3-benzothiazole-2-sulfonic acid can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its combination of the nitro and sulfonic acid groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .

Properties

IUPAC Name

6-nitro-1,3-benzothiazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5S2/c10-9(11)4-1-2-5-6(3-4)15-7(8-5)16(12,13)14/h1-3H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTRWPMOBLLQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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